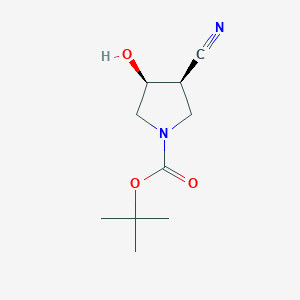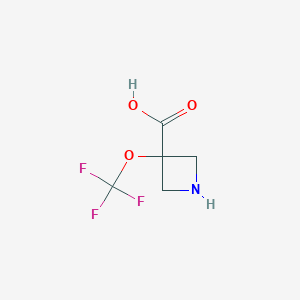![molecular formula C40H43F3N6O7S B12954505 L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-](/img/structure/B12954505.png)
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- typically involves multi-step organic synthesis. The process may include:
Formation of the Phenylalaninamide Backbone: This step involves the coupling of phenylalanine derivatives with appropriate amine groups.
Introduction of Functional Groups: Various functional groups such as methoxycarbonyl, sulfonyl, and trifluoroacetyl are introduced through specific reactions like esterification, sulfonation, and acylation.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using peptide synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and high-throughput purification methods such as chromatography. Reaction conditions are optimized to ensure high yield and purity.
化学反応の分析
Types of Reactions
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce alcohol derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction, metabolic regulation, or gene expression.
類似化合物との比較
Similar Compounds
L-Phenylalaninamide Derivatives: Compounds with similar backbones but different functional groups.
Peptide Analogs: Short peptides with comparable sequences and functional groups.
Sulfonyl-Containing Compounds: Molecules with sulfonyl groups that exhibit similar reactivity.
Uniqueness
L-Phenylalaninamide, N-[[[3-(methoxycarbonyl)phenyl]methyl]sulfonyl]-5-phenyl-D-norvalyl-N-[[4-(aminoiminomethyl)phenyl]methyl]-3-[[(2,2,2-trifluoroacetyl)amino]methyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
分子式 |
C40H43F3N6O7S |
|---|---|
分子量 |
808.9 g/mol |
IUPAC名 |
methyl 3-[[(2R)-1-[[(2S)-1-[(4-carbamimidoylphenyl)methylamino]-1-oxo-3-[3-[[(2,2,2-trifluoroacetyl)amino]methyl]phenyl]propan-2-yl]amino]-1-oxo-5-phenylpentan-2-yl]sulfamoylmethyl]benzoate |
InChI |
InChI=1S/C40H43F3N6O7S/c1-56-38(52)32-14-6-13-30(21-32)25-57(54,55)49-33(15-7-10-26-8-3-2-4-9-26)37(51)48-34(36(50)46-23-27-16-18-31(19-17-27)35(44)45)22-28-11-5-12-29(20-28)24-47-39(53)40(41,42)43/h2-6,8-9,11-14,16-21,33-34,49H,7,10,15,22-25H2,1H3,(H3,44,45)(H,46,50)(H,47,53)(H,48,51)/t33-,34+/m1/s1 |
InChIキー |
RHBCAGQMBRXERL-NOCHOARKSA-N |
異性体SMILES |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)N[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC(=CC=C3)CNC(=O)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)C(=N)N |
正規SMILES |
COC(=O)C1=CC=CC(=C1)CS(=O)(=O)NC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CC(=CC=C3)CNC(=O)C(F)(F)F)C(=O)NCC4=CC=C(C=C4)C(=N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)

![2-Bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B12954455.png)






![tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B12954477.png)


![2,2'-Diethyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12954502.png)

